Synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one from o-phenylenediamine
Synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one from o-phenylenediamine
An In-depth Technical Guide for the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing with the cyclocondensation of o-phenylenediamine with an appropriate α-keto ester to form a nitro-substituted intermediate, followed by a chemoselective reduction to yield the target amine. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, detailed experimental protocols, and the critical parameters governing the success of the synthesis. The causality behind experimental choices is elucidated to ensure both reproducibility and adaptability.
Introduction
Quinoxalin-2(1H)-one and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The specific target of this guide, 3-(2-aminophenyl)quinoxalin-2(1H)-one, serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems and as a ligand in coordination chemistry.[5]
The synthetic strategy detailed herein is a logical and efficient pathway that proceeds in two distinct stages:
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Formation of the Quinoxalinone Core: A cyclocondensation reaction between o-phenylenediamine and ethyl 2-oxo-2-(2-nitrophenyl)acetate to yield the intermediate, 3-(2-nitrophenyl)quinoxalin-2(1H)-one.
-
Nitro Group Reduction: A selective reduction of the nitro group on the pendant phenyl ring to an amine, yielding the final product, 3-(2-aminophenyl)quinoxalin-2(1H)-one.
This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring the user can troubleshoot and adapt the methodology as needed.
Overall Synthetic Scheme
The two-step synthesis from o-phenylenediamine to 3-(2-aminophenyl)quinoxalin-2(1H)-one is illustrated below.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 3-(2-nitrophenyl)quinoxalin-2(1H)-one
This initial stage involves the construction of the core heterocyclic system through a well-established cyclocondensation reaction. The choice of a nitro-substituted α-keto ester is strategic, positioning the nitro group for subsequent reduction.
Principle and Mechanism
The formation of the quinoxalinone ring occurs via the condensation of a 1,2-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound (or its synthetic equivalent, an α-keto ester).[6][7][8] The reaction is typically catalyzed by acid, which serves to activate the carbonyl groups toward nucleophilic attack by the weakly basic amino groups of the diamine.
The mechanism proceeds as follows:
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Initial Nucleophilic Attack: One amino group of o-phenylenediamine attacks the more electrophilic ketone carbonyl of the α-keto ester.
-
Hemiaminal Formation & Dehydration: A hemiaminal intermediate is formed, which readily dehydrates to form an imine.
-
Intramolecular Cyclization: The second, pendant amino group attacks the remaining ester carbonyl in an intramolecular fashion. This is a favored 6-exo-trig cyclization.
-
Final Dehydration/Tautomerization: The resulting cyclic intermediate eliminates ethanol and tautomerizes to the stable aromatic quinoxalin-2(1H)-one ring system.
Caption: Logical flow of the cyclocondensation mechanism.
Experimental Protocol: Cyclocondensation
Materials and Reagents:
-
o-Phenylenediamine
-
Ethyl 2-oxo-2-(2-nitrophenyl)acetate
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid (approx. 10 volumes).
-
To this stirring solution, add ethyl 2-oxo-2-(2-nitrophenyl)acetate (1.05 eq) in one portion.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates completion.
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Pour the mixture into a beaker containing cold deionized water (approx. 10 volumes) with stirring. This will precipitate the product more completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or acetic acid if necessary.
Characterization of the Intermediate
The structure of the intermediate, 3-(2-nitrophenyl)quinoxalin-2(1H)-one, should be confirmed using standard analytical techniques.
| Parameter | Expected Observation |
| Appearance | Yellow to orange solid |
| ¹H NMR | Aromatic protons (8H) in the range of δ 7.0-8.5 ppm. A broad singlet for the N-H proton of the quinoxalinone ring (δ > 10 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (~155 ppm), the C=N carbon (~145-150 ppm), and aromatic carbons in the typical region (~115-150 ppm).[3] |
| FT-IR (cm⁻¹) | C=O stretch (~1670-1690), N-H stretch (~3100-3300, broad), C=N stretch (~1620), and NO₂ stretches (~1520 and ~1350). |
Part 2: Reduction of 3-(2-nitrophenyl)quinoxalin-2(1H)-one
The second stage is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine. The classic Béchamp reduction using tin or tin(II) chloride in acidic medium is a reliable and high-yielding method for this transformation.[9][10]
Principle and Mechanism
The reduction of a nitroarene to an aniline using stannous chloride (SnCl₂) in concentrated hydrochloric acid is a standard transformation in organic synthesis.[11] The mechanism involves a series of proton-coupled electron transfers, with the tin being oxidized from Sn(II) to Sn(IV) and the nitro group being reduced.[9][12]
The key stages of the mechanism are:
-
Activation: In the strongly acidic medium, the nitro group is protonated, increasing its electrophilicity.
-
Electron Transfer: Sn(II) acts as the reducing agent, providing electrons to the activated nitro group.
-
Intermediate Formation: The reaction proceeds sequentially through nitroso and N-phenylhydroxylamine intermediates.[9][13]
-
Final Reduction: Further electron transfer and protonation steps lead to the cleavage of the N-O bond, ultimately forming the protonated amine (anilinium salt).
-
Liberation of Free Amine: The final product exists as an anilinium chloride salt in the acidic reaction mixture. A crucial basic workup (e.g., with NaOH or NH₄OH) is required to deprotonate the salt and liberate the free aniline product.[9]
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